molecular formula C19H22N2O4S B2679224 2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-05-6

2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2679224
CAS No.: 477494-05-6
M. Wt: 374.46
InChI Key: YVQIJOUYIHXDIW-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves several key reactions, including condensation, cyclization, and substitution reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are commonly used methods for preparing thiophene derivatives . These reactions often involve the use of sulfur reagents, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene ring structure .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur reagents, α-methylene carbonyl compounds, and α-cyano esters. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

2-(2,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is unique due to its specific structure, which includes a cyclohepta[b]thiophene ring system and dimethoxybenzamido group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-24-11-8-9-12(14(10-11)25-2)18(23)21-19-16(17(20)22)13-6-4-3-5-7-15(13)26-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQIJOUYIHXDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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